molecular formula C15H16N2O4S B4437128 N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide

N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide

Cat. No. B4437128
M. Wt: 320.4 g/mol
InChI Key: CCTLTFRAIKZYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide, also known as AMN082, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7), which is a G protein-coupled receptor that plays a crucial role in the modulation of neuronal excitability and synaptic transmission. In recent years, AMN082 has gained significant attention from researchers due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide acts as a selective agonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons. Activation of mGluR7 leads to the inhibition of the release of glutamate, the primary excitatory neurotransmitter in the brain. This results in the modulation of neuronal excitability and synaptic transmission, which in turn can have significant effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide has been shown to have several biochemical and physiological effects, including the modulation of glutamatergic neurotransmission, the attenuation of drug-seeking behavior, and the reduction of anxiety and depression-like behaviors in animal models. Additionally, N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide has been shown to have neuroprotective effects in various neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide in lab experiments is its selectivity and specificity for the mGluR7 receptor. This allows researchers to study the specific effects of mGluR7 activation on various physiological and behavioral processes. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide is its relatively short half-life, which can make it difficult to achieve sustained activation of the mGluR7 receptor in vivo.

Future Directions

There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective mGluR7 agonists that can be used in clinical trials. Additionally, further research is needed to elucidate the specific mechanisms of action of N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide and its effects on various neurological and psychiatric disorders. Finally, the potential use of N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide as a therapeutic agent for drug addiction and other substance use disorders warrants further investigation.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. Several preclinical studies have demonstrated that N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide can modulate glutamatergic neurotransmission and attenuate the behavioral effects of drugs of abuse, such as cocaine and methamphetamine.

properties

IUPAC Name

4-methoxy-3-methyl-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-9-11(3-8-14(10)21-2)15(18)17-12-4-6-13(7-5-12)22(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTLTFRAIKZYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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